molecular formula C28H21NO3 B4968432 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate

3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate

Cat. No. B4968432
M. Wt: 419.5 g/mol
InChI Key: RLAKMPAICLKZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate, also known as Fmoc-protected biphenylalanine, is a compound commonly used in peptide synthesis. Fmoc-protected biphenylalanine is an amino acid derivative that is used to synthesize peptides with unique properties.

Mechanism Of Action

The mechanism of action of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine is not well understood. However, it is believed that the unique properties of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine contribute to the improved stability and activity of peptides containing this amino acid derivative.

Biochemical And Physiological Effects

3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine has been shown to have biochemical and physiological effects when incorporated into peptides. Peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine have been shown to have improved stability, activity, and selectivity compared to peptides containing other amino acids. Additionally, peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine have been shown to have improved cell penetration and membrane permeability.

Advantages And Limitations For Lab Experiments

The use of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine in peptide synthesis has several advantages. Peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine have improved stability, activity, and selectivity compared to peptides containing other amino acids. Additionally, peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine have improved cell penetration and membrane permeability. However, the synthesis of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine can be challenging and time-consuming.

Future Directions

There are several future directions for the use of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine in peptide synthesis. One area of research is the development of peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine for use as antimicrobial agents. Another area of research is the development of peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine for use as anticancer agents. Additionally, the use of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine in the synthesis of peptides for drug delivery is an area of active research.

Synthesis Methods

The synthesis of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine involves several steps. First, biphenylalanine is synthesized through a coupling reaction between N-Boc-biphenylalanine and the appropriate acid. The resulting biphenylalanine is then deprotected using trifluoroacetic acid to remove the Boc group. Finally, the Fmoc group is added to the amino group of the biphenylalanine using Fmoc-Cl. The resulting 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine can then be used in peptide synthesis.

Scientific Research Applications

3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine is commonly used in peptide synthesis due to its unique properties. Peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine have been shown to have improved stability and activity compared to peptides containing other amino acids. 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine has been used in the synthesis of peptides with antimicrobial, anticancer, and antiviral properties.

properties

IUPAC Name

[4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO3/c1-18(30)32-25-12-9-19(10-13-25)20-6-4-7-24(17-20)29-28(31)22-11-14-27-23(16-22)15-21-5-2-3-8-26(21)27/h2-14,16-17H,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAKMPAICLKZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate

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